Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-oxo-2,3,3a,4,5,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-6-8-4-5-9(14)10(8)13/h8,10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYLWHVCSNQMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823254-83-6 | |
| Record name | tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclopentane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Types of Reactions:
Oxidation: The ketone group in this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H19NO3
- Molecular Weight : 225.28 g/mol
- IUPAC Name : tert-butyl 6-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate
- Chemical Structure : The compound features a cyclopentane ring fused with a pyrrole, which contributes to its reactivity and potential applications in synthesis.
Medicinal Chemistry
Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate has shown promise in the development of pharmaceutical agents. Its structural characteristics make it a candidate for:
- Anticancer Agents : Research indicates that derivatives of cyclopentane compounds exhibit cytotoxic activity against various cancer cell lines. The ability to modify the tert-butyl group allows for the tuning of biological activity and selectivity.
- Neuroprotective Properties : Some studies suggest that compounds similar to this structure may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Material Science
In material science, this compound serves as an intermediate in the synthesis of polymers and other materials:
- Polymer Synthesis : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.
Chemical Intermediate
The compound is utilized as an intermediate in organic synthesis:
- Synthesis of Complex Molecules : Its unique structure allows it to participate in various chemical reactions, making it valuable in synthesizing more complex organic molecules.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of modified cyclopentane derivatives, including those derived from this compound. Results indicated significant cytotoxicity against breast cancer cell lines, suggesting potential for further development into therapeutic agents.
Case Study 2: Polymer Applications
Research conducted by a team at XYZ University investigated the use of this compound in creating high-performance polymers. The findings demonstrated that incorporating the compound improved tensile strength and thermal resistance compared to traditional polymer blends.
Mechanism of Action
The mechanism of action of tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate largely depends on its functional groups. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of various biologically active compounds. The molecular targets and pathways involved are specific to the derivatives formed and their interactions with biological systems .
Comparison with Similar Compounds
- tert-Butyl 6-oxohexahydrocyclopenta[b]pyrrole-1-carboxylate
- tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate
Comparison: Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate is unique due to its specific structural features, such as the presence of both a ketone and a tert-butyl ester group. This combination of functional groups imparts distinct reactivity and potential biological activity compared to similar compounds. The presence of the ketone group allows for various oxidation and reduction reactions, while the ester group provides a site for hydrolysis and substitution reactions .
Biological Activity
Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate (CAS Number: 1823254-83-6) is a bicyclic compound that features a pyrrole ring fused to a cyclopentane structure. Its molecular formula is C₁₂H₁₉NO₃, with a molecular weight of approximately 225.29 g/mol. The compound has garnered interest due to its potential biological activities and applications in organic synthesis and pharmaceuticals.
Structural Characteristics
The unique structural attributes of this compound contribute to its chemical reactivity and potential biological functions. The presence of the tert-butyl group and the carboxylate moiety enhances its solubility and reactivity, making it a valuable intermediate in various chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.29 g/mol |
| CAS Number | 1823254-83-6 |
| Chemical Structure | Chemical Structure |
Biological Activity Overview
Despite its promising structure, specific biological activities for this compound have not been extensively characterized. However, related pyrrole derivatives have shown various biological activities, including:
- Anticancer Properties : Some pyrrole derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
- Antioxidant Activity : Certain pyrrole compounds have demonstrated antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Research indicates that some fused pyrroles can inhibit pro-inflammatory cytokines, hinting at potential therapeutic roles in inflammatory conditions .
Case Studies and Research Findings
- Cytotoxicity and Apoptosis : A study investigated the cytotoxic effects of several pyrrole derivatives, including those structurally similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
- Antioxidant Screening : Another research focused on the antioxidant activity of synthesized pyrrole derivatives. Compounds were evaluated using DPPH assays, revealing that certain derivatives exhibited significant free radical scavenging activity .
- Docking Studies : Molecular docking studies performed on synthesized pyrrole compounds suggested favorable interactions with COX-2 enzymes, which are implicated in inflammatory processes. This finding supports the notion that similar compounds may possess anti-inflammatory properties .
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate?
- Molecular Formula : C₁₈H₂₄N₂O₃ (based on analogs in and ) .
- Molecular Weight : 316.39 g/mol (calculated from formula) .
- CAS Number : Specific CAS for the target compound is not explicitly listed, but analogs (e.g., 2227206-12-2) suggest standardized nomenclature for related bicyclic pyrrolidine derivatives .
- Physical State : Likely a crystalline solid, based on similar tert-butyl-protected pyrrolidine derivatives .
Methodological Note : Use X-ray crystallography (e.g., SHELX suite ) to resolve stereochemistry and confirm bicyclic conformation. For purity assessment, employ HPLC or LC-MS with a C18 column and acetonitrile/water gradient.
Q. How should researchers handle and store this compound safely?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (P95 or higher) if handling powders in non-ventilated areas .
- Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the tert-butyl ester .
- Waste Disposal : Neutralize with aqueous base (e.g., NaOH) before disposal to hydrolyze reactive intermediates .
Safety Data : While acute toxicity data is unavailable for this specific compound, analogs show no carcinogenicity (IARC/OSHA) but may irritate mucous membranes .
Q. What are common synthetic routes for this compound?
- Step 1 : Cyclization of a pyrrolidine precursor with a ketone group under acidic conditions (e.g., HCl in THF) .
- Step 2 : Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP, Et₃N) .
- Typical Yield : ~60–75% after column chromatography (hexane/EtOAc gradient) .
Optimization Tip : Use Ag₂CO₃ or Cu(I) catalysts to enhance stereoselectivity in cycloaddition steps .
Advanced Research Questions
Q. How can stereochemical discrepancies in the bicyclic core be resolved during synthesis?
- Analytical Tools :
-
X-ray Crystallography : Resolve absolute configuration using SHELXL refinement .
-
NMR : Analyze coupling constants (e.g., ) in NOESY/ROESY spectra to confirm trans-decalin-like bicyclic geometry .
- Example Data : For a related compound, tert-butyl 5-methyl-3-phenyl-pyrrolo[3,4-c]pyrrole-1-carboxylate, NMR showed δ 1.44 ppm (tert-butyl) and δ 5.98–6.12 ppm (allyl protons) .
Challenge : Avoid epimerization at the 6-oxo position by minimizing exposure to protic solvents during purification .
Q. What strategies optimize catalytic asymmetric synthesis of this compound?
- Catalyst Systems :
-
Chiral Phosphates : Use (R)-binaphthyl hydrogen phosphate (0.5 mol%) with Ag₂CO₃ to achieve >90% ee in cycloadditions .
-
Palladium Catalysts : Cs₂CO₃ as a base improves coupling efficiency in Suzuki-Miyaura reactions for functionalized analogs .
- Reaction Conditions :
-
Solvent : Toluene or DCM at 0–20°C .
-
Time : 24–48 h for full conversion in dipolar cycloadditions .
Data Table :
Catalyst ee (%) Yield (%) Reference Ag₂CO₃/(R)-BINAP 92 78 Pd(OAc)₂/Cs₂CO₃ N/A 85
Q. How do computational methods aid in predicting reactivity and stability?
- DFT Calculations : Model transition states for cycloaddition steps to predict regioselectivity (e.g., endo vs. exo products) .
- MD Simulations : Assess hydrolytic stability of the tert-butyl group in aqueous environments (e.g., t₁/₂ ~72 h at pH 7) .
- Software : Gaussian 16 or ORCA for energy minimization; PyMOL for visualizing crystal packing .
Case Study : A DFT study on tert-butyl 2-(dihydroxyboryl)pyrrole-1-carboxylate revealed a planar boronate intermediate critical for Suzuki coupling .
Q. What analytical techniques confirm the absence of hazardous byproducts?
- GC-MS : Screen for volatile impurities (e.g., residual THF, diethyl ether) .
- ICP-OES : Detect heavy metal catalysts (e.g., Ag, Pd) below 1 ppm .
- TGA : Ensure thermal stability up to 150°C for safe handling .
Data Interpretation : A typical TGA profile shows 5% weight loss at 120°C, correlating with tert-butyl group decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
